Thallium-205

Catalog No.
S651639
CAS No.
14280-49-0
M.F
Tl
M. Wt
204.97443 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thallium-205

CAS Number

14280-49-0

Product Name

Thallium-205

IUPAC Name

thallium-205

Molecular Formula

Tl

Molecular Weight

204.97443 g/mol

InChI

InChI=1S/Tl/i1+1

InChI Key

BKVIYDNLLOSFOA-OUBTZVSYSA-N

SMILES

[Tl]

Synonyms

Thallium, Thallium 205, Thallium-205

Canonical SMILES

[Tl]

Isomeric SMILES

[205Tl]

Description

Thallium-205 is the stable isotope of thallium with relative atomic mass 204.9744. The most abundant (70.476 atom percent) isotope of naturally occurring thallium.
A heavy, bluish white metal, atomic number 81, atomic weight [204.382; 204.385], symbol Tl.

Isotope Geochemistry

  • Tracing Geological Processes: Due to its volatile nature, ²⁰⁵Tl can fractionate, meaning its abundance ratio relative to other isotopes can vary depending on geological processes. By studying these variations in rocks, minerals, and meteorites, scientists can gain insights into past geological events like low-temperature fluid flow and weathering processes [1].

Source

[1] Investigation and Application of Thallium Isotope Fractionation PDF:

Nuclear Science

  • Chronometer: In the past, scientists explored the possibility of using the decay of extinct ²⁰⁵Pb to ²⁰⁵Tl as a chronometer, a tool for dating geological events. However, the extremely long half-life of ²⁰⁵Pb (around 15 million years) and challenges in separating the effects of this decay from natural isotope variations limit this application [1].

Source

[1] Investigation and Application of Thallium Isotope Fractionation PDF:

  • Target Material: ²⁰⁵Tl can be used as a target material in nuclear reactions to produce other radioactive isotopes for research purposes. The specific isotope produced depends on the type of projectile particle used in the reaction.

Thallium-205 is one of the stable isotopes of thallium, a chemical element with the symbol Tl and atomic number 81. Thallium is a soft, malleable, and silvery-white post-transition metal that is not found free in nature. Thallium-205 has an atomic mass of approximately 204.97443 u and is notable for its role in various chemical and biological applications. It is produced through the decay of bismuth-209 and exists alongside another stable isotope, thallium-203 .

Characteristic of thallium compounds, primarily in its +1 and +3 oxidation states. In its +1 state, thallium forms stable compounds such as thallous oxide (Tl2O) and thallous sulfate (Tl2SO4). The +3 oxidation state is less stable and typically acts as a strong oxidizing agent in reactions, often reducing to the +1 state under standard conditions .

The reduction potential for the thallium(III)/thallium(I) couple indicates that the reduction from +3 to +1 is spontaneous, making thallium(III) compounds less stable compared to their +1 counterparts. For instance, thallium(III) oxide decomposes at high temperatures to form thallium(I) oxide and oxygen .

Thallium compounds, including those containing thallium-205, exhibit significant biological activity, particularly toxicity. Thallium is known to be a potent neurotoxin and can cause severe health issues upon exposure, including gastrointestinal disorders and neurological damage. Thallium poisoning can lead to symptoms such as hair loss, which is a hallmark sign of acute poisoning .

Despite its toxicity, thallium has been used in medical applications, notably in nuclear medicine for cardiac imaging using thallium-201, which decays to produce gamma radiation detectable by imaging systems .

Thallium-205 can be synthesized through several methods:

  • Neutron Activation: Stable thallium can be subjected to neutron activation in nuclear reactors to produce various isotopes, including thallium-205.
  • Decay from Bismuth-209: Thallium-205 is a decay product of bismuth-209, which undergoes alpha decay over an extremely long half-life of approximately 2.01×10192.01\times 10^{19} years .
  • Cyclotron Production: Thallium isotopes can also be produced via cyclotron methods involving particle bombardment.

Thallium-205 finds applications primarily in research and industrial settings:

  • Nuclear Medicine: While not directly used for imaging like thallium-201, understanding its properties aids in developing radiopharmaceuticals.
  • Chemical Research: Used in studies involving its chemical behavior and interactions with other elements.
  • Material Science: Thallium compounds are utilized in semiconductor technology and as dopants in various materials due to their unique electronic properties .

Studies on thallium interactions focus on its behavior with biological systems and other chemical compounds. For instance:

  • Toxicological Studies: Research has demonstrated that exposure to thallium leads to oxidative stress and mitochondrial dysfunction in cells.
  • Chemical Reactivity: Interaction studies reveal that thallium can replace other metal ions in certain compounds due to similarities in ionic radius, notably with rubidium .

Thallium shares similarities with other elements in group 13 of the periodic table, particularly aluminum and gallium. Here’s a comparison highlighting its uniqueness:

CompoundOxidation StatesStabilityUnique Properties
Thallium (Thallous)+1, +3Less stable (+3)Toxicity; forms stable organothallium compounds
Aluminum+3StableForms alums; widely used as a lightweight metal
Gallium+1, +3Stable (+3)Liquid near room temperature; used in electronics
Indium+1, +3Stable (+3)Less toxic than thallium; used in soldering

Similar Compounds

  • Aluminum
  • Gallium
  • Indium

Thallium's unique toxicity profile and the ability to form both +1 and +3 oxidation states set it apart from these similar compounds. Its behavior as a neurotoxin further emphasizes the need for careful handling compared to its group counterparts .

Thallium-205 exhibits the characteristic electronic configuration of a heavy p-block element in Group 13 of the periodic table [1] [2]. The ground state electron configuration of thallium-205 follows the pattern [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p¹, positioning it firmly within the p-block elements [3] [4]. This configuration consists of a complete xenon core supplemented by filled 4f and 5d subshells, along with two electrons in the 6s orbital and one electron in the 6p orbital [5].

PropertyValue
Atomic Number81
Mass Number205
Natural Abundance (%)70.5
Electron Configuration (Full)1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f¹⁴ 5s² 5p⁶ 5d¹⁰ 6s² 6p¹
Electron Configuration (Abbreviated)[Xe] 4f¹⁴ 5d¹⁰ 6s² 6p¹
Shell Structure2.8.18.32.18.3
Valence Electrons3
Ground State Term Symbol²P₁/₂
Orbital Blockp-block
Group13 (Boron group)
Period6

The shell structure of thallium-205 is represented as 2.8.18.32.18.3, indicating the distribution of electrons across the six electron shells [1]. The atom possesses 81 electrons distributed among these shells, with the outermost shell containing three valence electrons [6]. The ground state term symbol ²P₁/₂ reflects the spin-orbit coupling effects that become significant for heavy elements like thallium [1].

As a p-block element, thallium-205 belongs to Group 13 (the boron group) and Period 6 of the periodic table [4] [7]. This positioning determines many of its chemical properties, including its tendency to form compounds in both +1 and +3 oxidation states. The element's placement in the p-block is confirmed by the fact that its outermost electron occupies a p-orbital, specifically the 6p¹ configuration [4].

The electronic configuration of thallium-205 gives rise to the inert pair effect, which is particularly pronounced in heavy p-block elements [8] [9]. This effect occurs because the 6s² electrons experience poor shielding from the intervening 4f and 5d electrons, making them reluctant to participate in bonding. Consequently, the +1 oxidation state, utilizing only the 6p¹ electron, becomes more stable than the +3 oxidation state, which would require involvement of the 6s² electrons [8] [10].

The relativistic effects in thallium-205 significantly influence its chemical behavior [11] [12]. These effects stabilize the 6s orbital and destabilize the 6p orbital, contributing to the unusual bonding characteristics observed in thallium compounds. The large nuclear charge (Z = 81) results in substantial relativistic contraction of the inner orbitals, affecting the overall electronic structure and chemical reactivity of the element [12].

Coordination Chemistry and Complex Formation

Thallium-205 exhibits diverse coordination chemistry that varies significantly depending on its oxidation state and the nature of the ligands involved [13] [14]. The coordination behavior of thallium demonstrates remarkable flexibility, with coordination numbers ranging from 2 to 8, and geometries that often deviate from conventional predictions [13] [15].

Oxidation StateCoordination NumberCommon GeometryExample CompoundsBonding Character
+1VariableIrregularTlClIonic/covalent
+14-8Tetrahedral to cubicTl(anthranilate)Ionic with π-interactions
+16-8OctahedralTl(phenanthroline)Coordination bonding
+34TetrahedralTlCl₃Covalent
+36OctahedralTl(EDTA)Coordination bonding
+37Pentagonal bipyramidalTl(pyridine dicarboxylate)₂Coordination bonding

In the +1 oxidation state, thallium exhibits particularly unusual coordination behavior [13] [15]. The structural chemistry of thallium(I) shows many unexpected coordination numbers and coordination geometries that appear erratic and inconsistent compared to other Group 13 elements [13]. This nonstandard behavior is often attributed to the specific lone-pair characteristics originating from relativistic effects [13]. The coordination by oxygen in a geometry that covers less than a coordination hemisphere is a common feature, often complemented by η⁶-coordination of phenyl rings and nitrogen coordination [13].

Thallium(I) compounds demonstrate a tendency toward hemispherical coordination, where the coordination sphere is restricted to one hemisphere of nearest neighbors [13]. This creates an open hemisphere that may be partially capped by arene coordination at distances of approximately 3.1 Å to the ring centroid, or feature very weak thallophilic contacts [13]. The drastic structural changes induced by small variations such as methyl substitution suggest that thallium(I) coordination is extremely flexible within this realm [13].

The coordination chemistry of thallium(I) with organic ligands reveals interesting patterns [16]. Studies comparing thallium(I) and potassium salts of potentially chelating anions show that thallium forms distinct complexes with ligands such as 8-hydroxyquinoline, 2-aminobenzoic acid, and 2-hydroxybenzoic acid [16]. With nitrogen-containing ligands like 1,10-phenanthroline and 2,2'-bipyridyl, thallium(I) forms specific adducts that differ significantly from corresponding potassium compounds [16].

Thallium(III) coordination chemistry is characterized by more predictable geometries [17] [18]. The trivalent state forms inner-complex salts with various organic ligands including nitrosophenylhydroxylamine, α-nitrosonaphthyl-hydroxylamine, 8-hydroxycholine, and 5,7-dibromo-8-hydroxycholine [17]. Seven-coordinate thallium(III) complexes adopt pentagonal bipyramidal geometry, as demonstrated in structures like [Tl(pyridine dicarboxylate)₂(H₂O)]⁻ [18].

Recent studies have revealed the importance of triel bonding (TrB) in thallium coordination compounds [19]. These non-covalent interactions involving Tl⋯S, Tl⋯π, and C-H⋯Tl (anagostic) interactions assist in forming unique supramolecular architectures due to the large size and coordinative unsaturation of thallium [19]. Intramolecular Tl⋯S interactions can stabilize ionic forms where the thallium atom is symmetrically positioned in the cleft of ligands with longer Tl-S distances [19].

The formation of thallium complexes with chelating agents like EDTA and DTPA shows selectivity based on oxidation state and pH conditions [20]. Thallium(I) preferentially forms complexes with DTPA at pH 7 and 8, while with EDTA, complexes are detected only at pH 8 [20]. Conversely, thallium(III) forms distinct complexes with EDTA at both pH 7 and 8, while complexes with DTPA are detected only at pH 8 [20].

Redox Behavior and Electrochemical Properties

Thallium-205 exhibits distinctive redox behavior characterized by the interconversion between its +1 and +3 oxidation states [21] [22]. The redox transformation between thallium(I) and thallium(III) is fundamental to understanding its toxicity, reactivity, and mobility in various environments [21].

PropertyValue
Standard Potential Tl³⁺/Tl⁺ (V)+1.26
Standard Potential Tl⁺/Tl (V)-0.336
Standard Potential Tl³⁺/Tl (V)+0.73
Electronegativity (Pauling)1.62
Electron Affinity (kJ/mol)19.2
First Ionization Energy (kJ/mol)589.4
Second Ionization Energy (kJ/mol)1971
Third Ionization Energy (kJ/mol)2878
Electrical Resistivity (μΩ·cm)19.5 (20°C)
Thermal Conductivity (W/m·K)46.1 (27°C)

The standard electrode potential for the Tl³⁺/Tl⁺ couple is +1.26 V, indicating that thallium(III) is a moderately strong oxidizing agent [23]. This positive potential explains why thallium(I) is generally more stable than thallium(III) under standard conditions [24] [9]. The potential for Tl⁺/Tl is -0.336 V, showing that thallium metal is more easily oxidized than hydrogen [23].

Thallium commonly exhibits two oxidation states: +1 and +3, with the +1 state being more stable due to the inert pair effect [8] [24] [9]. The reluctance of the 6s² electrons to participate in bonding makes the +1 oxidation state thermodynamically favored [8]. This stability difference is reflected in the large gap between the second and third ionization energies (1971 kJ/mol and 2878 kJ/mol, respectively), indicating the significant energy required to remove the 6s electrons [25].

Environmental redox conditions significantly affect thallium mobility and speciation [26] [27]. In periodically flooded soils, thallium mobilization increases with increasing redox potential, with soluble thallium levels showing a strong correlation (r = 0.80) with redox potential values [26]. Thallium mobilization involves several simultaneous processes including gradual oxidation of thallium-bearing sulfides, reductive dissolution of iron-manganese oxides, and desorption from mineral sorbents [26].

Photochemical and chemical redox transformations of thallium have been extensively studied [21] [22]. Ultraviolet light and hydrogen peroxide can directly reduce thallium(III) to thallium(I), with the extent of reduction dependent on the presence of iron(III) and solution pH [21]. At pH 3.0, thallium(I) can be completely oxidized to thallium(III) through the generation of hydroxyl radicals from iron(III) photoreduction or iron(III) reaction with hydrogen peroxide [21].

The kinetics of thallium redox transformations are strongly influenced by various factors including iron(III) concentration, pH, light source, and water matrix composition [21]. Kinetic models incorporating thallium redox kinetics with iron redox kinetics have been developed to interpret thallium(III) reduction and thallium(I) oxidation under different environmental conditions [21].

Electrochemical studies reveal that thallium exhibits interesting interactions with electrode surfaces [28] [29]. Small amounts of thallium salts affect the electrochemical properties of gold electrodes, with thallium acetate and thallium nitrate showing different behaviors [28] [29]. Thallium adatoms influence oxide formation and reduction mechanisms on noble metal surfaces [29].

The electrical conductivity of thallium-205 (electrical resistivity of 19.5 μΩ·cm at 20°C) and its thermal conductivity (46.1 W/m·K at 27°C) reflect its metallic character [23]. These properties make thallium suitable for specialized electronic applications, particularly in low-melting glass and semiconductor materials [30].

Chemical Bonding Characteristics in Compounds

The chemical bonding characteristics of thallium-205 compounds are strongly influenced by the relativistic effects and the inert pair effect that become significant for heavy elements [11] [12]. These effects result in unique bonding patterns that distinguish thallium compounds from their lighter Group 13 analogs [31].

Bond TypeBond Enthalpy (kJ/mol)Bonding Character
Tl-Tl (gaseous diatomic)64.4 ± 17Metallic
Tl-H188 ± 8Polar covalent
Tl-F445.2 ± 19.2Ionic/polar covalent
Tl-Cl372.8 ± 2.1Ionic/polar covalent
Tl-Br333.9 ± 1.7Ionic/polar covalent
Tl-I272 ± 8Ionic/polar covalent
Tl-O209 ± 13Ionic/polar covalent
Tl-S198.3 ± 14.6Polar covalent

The bond energy in the gaseous diatomic species Tl-Tl is relatively weak at 64.4 ± 17 kJ/mol, reflecting the poor overlap between the diffuse 6p orbitals [32]. This weakness contributes to the malleable nature of metallic thallium and its relatively low melting point compared to other metals [32].

Thallium forms bonds with varying degrees of ionic and covalent character depending on the electronegativity difference with the bonding partner [32]. The Tl-F bond exhibits the highest bond enthalpy (445.2 ± 19.2 kJ/mol) among the halides, indicating substantial ionic character due to the large electronegativity difference [32]. As the halogen becomes heavier (Cl, Br, I), the bond enthalpy decreases, reflecting reduced ionic character and increased covalent character [32].

The bonding in thallium compounds varies significantly between the +1 and +3 oxidation states [14] [33]. Monovalent thallium behaves as a Lewis acid that prefers to interact with soft donor atoms such as sulfur, carbon, phosphorus, and arsenic [33]. This preference for soft ligands is consistent with the principle that soft acids prefer soft bases [33]. Trivalent thallium forms more stable organic compounds than monovalent thallium and tends to exhibit more covalent bonding character [33].

Theoretical studies on thallium triple bonds reveal interesting bonding patterns [34] [31]. In compounds containing Tl≡P triple bonds, the bonding consists of one σ-donation of Tl→P and two π-donations of Tl←P [34]. However, these triple bonds are very weak due to the poor orbital overlap between the lone pair of phosphorus (which has significant s character) and the valence p orbital of thallium [34]. Similar weak triple bonding characteristics are observed in Tl≡Sb systems [31].

The chemical bonding in anionic thallium clusters presents unique challenges that conventional bonding theories struggle to explain [11] [12]. These clusters often appear "hypoelectronic" according to Wade-Mingos rules and the Zintl-Klemm concept [11]. However, relativistic calculations incorporating spin-orbit coupling and Jahn-Teller effects demonstrate that these clusters are actually electronically saturated [11] [12].

Lattice energies of thallium compounds provide insights into their structural stability and bonding character:

CompoundLattice Energy (kJ/mol)Crystal System
TlF845Orthorhombic
TlCl751Cubic
TlBr735Cubic
TlI709Orthorhombic
TlF₃5493Cubic
TlCl₃5258Monoclinic
TlBr₃5171Monoclinic

The lattice energies of thallium(I) halides are generally lower than those of corresponding alkali metal halides, reflecting the larger size and more diffuse electron density of the thallium ion [35] [36]. Thallium(III) compounds exhibit much higher lattice energies due to the higher charge density, with TlF₃ showing the highest value at 5493 kJ/mol [32].

Insertion reactions involving thallium-carbon and thallium-oxygen bonds demonstrate the reactivity of organothallium compounds [37]. Sulfur dioxide can insert into thallium-carbon bonds in trimethylthallium to give dimeric structures with sulphinate character [37]. These reactions highlight the ability of thallium to form diverse bonding arrangements beyond simple ionic or covalent interactions [37].

Dates

Last modified: 02-18-2024

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